molecular formula C10H18N2O5S2 B15022711 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B15022711
M. Wt: 310.4 g/mol
InChI Key: GZHRVYXTBFWKGI-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a chemical compound of significant interest in scientific research and development. As a sophisticated urea derivative featuring dual 1,1-dioxidotetrahydrothiophene (sulfolane) moieties, one of which is methyl-substituted, it presents a unique structural framework. This structure is often investigated for its potential to modulate biological pathways, given that related urea derivatives are known to be explored in various biochemical contexts (see, for example, PubChem CID 2896770 for a structural analog) . Researchers value this compound for its potential application in developing novel therapeutic agents, studying enzyme inhibition mechanisms, or as a key intermediate in complex organic syntheses. The presence of the sulfone groups and the urea linkage can impart specific electronic properties and hydrogen-bonding capabilities, which may influence its binding affinity and selectivity toward specific biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound's properties and confirm its suitability for their specific applications.

Properties

Molecular Formula

C10H18N2O5S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C10H18N2O5S2/c1-10(3-5-19(16,17)7-10)12-9(13)11-8-2-4-18(14,15)6-8/h8H,2-7H2,1H3,(H2,11,12,13)

InChI Key

GZHRVYXTBFWKGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of appropriate thiophene derivatives with urea under controlled conditions. The reaction may proceed through the following steps:

    Preparation of Thiophene Derivatives: The starting materials, such as 3-methylthiophene and tetrahydrothiophene, are oxidized to form the corresponding sulfone derivatives.

    Formation of Urea Derivative: The sulfone derivatives are then reacted with urea in the presence of a catalyst, such as a base or acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Hydrolysis and Stability

Reaction Type Mechanism Implications
HydrolysisAcid/base catalysisSlowed due to sulfone-induced stabilization
Metabolic StabilityEnzymatic resistanceImproved compared to traditional urea-based compounds

Substitution Reactions

The urea nitrogen atoms can act as nucleophiles or electrophiles, enabling substitution reactions. For example, the methylurea group may react with aldehydes or ketones to form imines or undergo condensation with other nucleophiles. These reactions are influenced by the steric and electronic effects of the bulky sulfone rings .

  • Synthesis and Reaction Conditions
    The compound is synthesized via multi-step organic reactions, often involving condensation of amines with isothiocyanates or carbonyl precursors. Key steps include:

  • Formation of the dioxidotetrahydrothiophene ring through oxidation of thiols.

  • Coupling of the sulfone rings with the urea backbone using reagents like triethylamine to facilitate nucleophilic attack .

Industrial-scale production may employ automated systems or continuous flow reactors to optimize yield and purity .

  • Metabolic Stability and Biochemical Interactions
    Research highlights that compounds containing the dioxidotetrahydrothiophen-3-yl moiety exhibit superior metabolic stability in human and mouse liver microsomes compared to alkyl-substituted analogs . For example, compounds like 13b (with a six-membered sulfone) and 11o (2,4-trifluoromethyl-substituted) show prolonged half-lives, attributed to reduced hydrolytic cleavage of the urea group .

Compound Key Feature Metabolic Stability
13b Six-membered sulfoneMost stable in human microsomes
11o 2,4-TrifluoromethylMost stable in mouse microsomes
11a Alkyl-substitutedLess stable (rapid hydrolysis)

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related urea derivatives: 1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea () and 1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea (). Key differences in molecular architecture, substituent effects, and inferred physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Inferred Properties
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea Likely C9H14N2O5S2 ~318.4* Two sulfonated tetrahydrothiophene rings (one methylated) High polarity due to dual sulfone groups; potential for hydrogen bonding and solubility in polar solvents .
1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea C9H16N2O3S 232.3 Allyl group + methylated sulfonated tetrahydrothiophene Moderate polarity; allyl group may enhance lipophilicity and membrane permeability .
1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea C14H10ClN3OS 303.77 Benzothiazole (aromatic) + 3-chlorophenyl High lipophilicity; potential for π-π stacking and halogen bonding; likely poor aqueous solubility .

Key Comparative Insights

Substituent Effects on Polarity and Solubility The target compound’s dual sulfone groups and urea bridge confer high polarity, suggesting greater solubility in polar solvents compared to the allyl-substituted analog. However, this may limit blood-brain barrier penetration . The allyl-substituted derivative () lacks a second sulfone group, reducing polarity. Its allyl chain likely enhances lipophilicity, favoring passive cellular uptake .

Synthetic Considerations

  • The target compound’s synthesis likely involves coupling two sulfonated tetrahydrothiophene amines via phosgene or carbodiimide-mediated urea formation, analogous to methods for the allyl-substituted compound (). Challenges include steric hindrance from the methyl group and sulfone oxidation .
  • In contrast, the benzothiazole derivative () requires aromatic heterocycle synthesis, such as benzothiazole ring formation followed by urea linkage with 3-chloroaniline .

Biological Implications

  • Sulfone-containing ureas (target and allyl derivatives) may target sulfotransferases or sulfatases due to their sulfone moieties, whereas the benzothiazole-chlorophenyl compound’s aromaticity suggests kinase or protease inhibition (e.g., tyrosine kinases) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea?

  • Methodological Answer : The synthesis of urea derivatives often involves coupling reactions between amines and isocyanates or carbamates. For sulfone-containing compounds like this one, a stepwise approach is recommended:

Intermediate Preparation : Synthesize the tetrahydrothiophene sulfone moieties via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Urea Formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the two sulfone-modified tetrahydrothiophene amines. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of urea NH groups, sulfone (SO2_2) environments, and methyl substituents. Compare chemical shifts to analogous sulfone-containing ureas .

Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values.

Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry.

  • Purity Assessment : Use HPLC with UV detection (λ = 210–280 nm) and a C18 column. A purity threshold of ≥95% is recommended for biological testing .

Q. What experimental design principles apply to crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Screening : Employ vapor diffusion (e.g., hanging drop method) with solvents like DMSO/water or DMF/ethyl acetate. Vary temperature (4°C to RT) and solvent ratios to optimize crystal growth.
  • Data Collection : Use a synchrotron source for high-resolution data if crystals are small. Refinement with SHELXL (for small molecules) ensures accurate bond-length and angle determination .
    • Troubleshooting : If crystallization fails, consider derivatization (e.g., heavy-atom incorporation) or co-crystallization with stabilizing ligands .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • Software Tools : Use EPI Suite or TEST to estimate physicochemical properties (e.g., logP, biodegradability). Molecular dynamics (MD) simulations can model interactions with soil or water matrices.
  • Experimental Validation : Conduct soil column studies to track leaching potential and use LC-MS/MS to quantify degradation products. Compare results to computational predictions to refine models .
    • Key Metrics : Focus on hydrolysis rates (pH-dependent) and photostability under simulated sunlight .

Q. What strategies resolve contradictions in biological activity data for sulfone-containing ureas?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency.
  • Structural-Activity Relationships (SAR) : Compare activity data for analogs (e.g., ’s tetrahydrobenzo[b]thiophene derivatives) to identify critical functional groups.
  • Data Harmonization : Use meta-analysis tools (e.g., RevMan) to statistically evaluate conflicting results from independent studies .

Q. How can the antioxidant potential of this compound be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays :

DPPH/ABTS Radical Scavenging : Measure IC50_{50} values under controlled pH and temperature.

Ferric Reducing Power (FRAP) : Quantify Fe3+^{3+}-to-Fe2+^{2+} reduction kinetics.

  • Cell-Based Models : Use human cell lines (e.g., HepG2) to assess ROS suppression via fluorescent probes (e.g., DCFH-DA). Normalize results to positive controls (e.g., ascorbic acid) .

Q. What advanced techniques characterize the compound’s interactions with biomacromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (kon_{on}, koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Theoretical and Safety Considerations

Q. How does the compound’s electronic structure influence its reactivity?

  • Methodological Answer :

  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Sulfone groups are electron-withdrawing, which may stabilize transition states in nucleophilic reactions .
  • Experimental Correlation : Compare computational predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Review SDS for acute toxicity (e.g., LD50_{50}) and environmental hazards. Use glove boxes for air-sensitive steps.
  • Waste Management : Neutralize reactive by-products (e.g., HCl from synthesis) before disposal. Follow protocols in for spill containment .

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